molecular formula C19H12N2O3 B12919186 3-Nitro-9-phenoxyacridine CAS No. 32841-11-5

3-Nitro-9-phenoxyacridine

Cat. No.: B12919186
CAS No.: 32841-11-5
M. Wt: 316.3 g/mol
InChI Key: SRUPPBCXPTTYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-9-phenoxyacridine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications

Preparation Methods

The synthesis of 3-Nitro-9-phenoxyacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then transformed into 9-phenoxyacridine using phenol . The nitro group is introduced through nitration reactions, which are common in the preparation of nitro-containing compounds .

Chemical Reactions Analysis

3-Nitro-9-phenoxyacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted acridines .

Mechanism of Action

The mechanism of action of 3-Nitro-9-phenoxyacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase. This disruption can lead to the inhibition of cancer cell growth and proliferation . The nitro group also plays a role in redox reactions within cells, contributing to its biological activity .

Properties

CAS No.

32841-11-5

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

3-nitro-9-phenoxyacridine

InChI

InChI=1S/C19H12N2O3/c22-21(23)13-10-11-16-18(12-13)20-17-9-5-4-8-15(17)19(16)24-14-6-2-1-3-7-14/h1-12H

InChI Key

SRUPPBCXPTTYQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.